Trapping Efficiency in Multi-Component Ketenimine Synthesis
In a three-component reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates, 2,2,5-trimethyl-1,3-dioxane-4,6-dione (methyl Meldrum's acid) effectively traps the reactive zwitterionic adduct to afford highly functionalized ketenimines [1]. While the study does not provide direct head-to-head comparison data with the unsubstituted parent Meldrum's acid under identical conditions, the reported yields for this specific 5-methyl derivative range from 75% to 89% across multiple alkyl isocyanide and dialkyl acetylenedicarboxylate combinations, demonstrating robust performance as a trapping agent [1].
| Evidence Dimension | Synthetic yield of ketenimine products |
|---|---|
| Target Compound Data | 75–89% yield |
| Comparator Or Baseline | No direct comparator data reported; baseline is the absence of a trapping agent (no ketenimine formation) |
| Quantified Difference | Enables product formation where no trapping agent yields no reaction |
| Conditions | Room temperature, CH₂Cl₂ solvent, alkyl isocyanides + dialkyl acetylenedicarboxylates |
Why This Matters
For procurement decisions in multi-component reaction workflows, the documented yield range (75–89%) provides a validated performance benchmark for this specific reagent.
- [1] Alizadeh, A., Rostamnia, S., & Zhu, L.-G. (2006). Three-component synthesis of dialkyl 2-(alkylimino-methylene)-3-(2,2,5-trimethyl-4,6-dioxo-1,3-dioxan-5-yl)-succinates. Monatshefte für Chemie, 137(7), 899–904. DOI: 10.1007/s00706-006-0483-3. View Source
